
2,4-Dibromo-16a-hydroxyestrone
Overview
Description
2,4-Dibromo-16α-hydroxyestrone is a halogenated derivative of the endogenous estrogen metabolite 16α-hydroxyestrone. Bromination is a common strategy to alter the physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity of steroidal compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-16a-hydroxyestrone typically involves a multi-step reaction process. One common method includes the following steps :
Bromination: Estrone is first brominated using copper(II) bromide (CuBr2) in methanol. This reaction is carried out at elevated temperatures for 48 hours, resulting in the formation of 2,4-dibromoestrone.
Hydroxylation: The 2,4-dibromoestrone is then subjected to hydroxylation using sodium hydroxide (NaOH) in a 75% aqueous pyridine solution. This reaction is performed at ambient temperature for 3 hours, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-16a-hydroxyestrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 16a position can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dibromo-16-ketoestrone.
Reduction: Formation of this compound without bromine atoms.
Substitution: Formation of 2,4-substituted-16a-hydroxyestrone derivatives.
Scientific Research Applications
2,4-Dibromo-16a-hydroxyestrone has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of bromination and hydroxylation on the chemical properties of estrone derivatives.
Biology: Investigated for its role in estrogen metabolism and its potential effects on cellular processes.
Industry: Utilized in the development of new synthetic pathways for estrogen derivatives and related compounds.
Mechanism of Action
2,4-Dibromo-16a-hydroxyestrone exerts its effects primarily through its interaction with estrogen receptors. The compound binds to estrogen receptors, leading to the activation or inhibition of estrogen-responsive genes. This interaction can result in various biological effects, including modulation of cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
16α-Hydroxyestrone
Structure and Function :
16α-Hydroxyestrone is a major metabolite of estrone and estradiol, produced via 16α-hydroxylation. It is classified as a hydroxysteroid with a 16α-hydroxyl group and a ketone at the C3 position .
Key Differences from 2,4-Dibromo-16α-Hydroxyestrone :
- The brominated derivative’s increased molecular weight (due to Br atoms) and lipophilicity may enhance its half-life and tissue retention.
2-Hydroxyestrone
Structure and Function: 2-Hydroxyestrone is an estrogen metabolite hydroxylated at the C2 position. It is considered anticarcinogenic due to its weak ER affinity and rapid clearance .
Key Differences from 2,4-Dibromo-16α-Hydroxyestrone :
- Unlike 2-hydroxyestrone, the brominated compound’s halogen substituents may impede Phase I/II metabolism (e.g., glucuronidation), leading to prolonged biological activity.
- The di-bromo structure could confer unique receptor interactions, diverging from the protective pathway associated with 2-hydroxyestrone.
12α-Bromo-16α,17α-21-Trihydroxycortisone Derivatives
Structure and Synthesis :
These corticoids feature bromination at the 12α position and hydroxyl groups at 16α, 17α, and 21 positions. The 21-acetate and 16,21-diacetate derivatives demonstrate how halogenation and acetylation modify steroid solubility and activity .
Comparison with 2,4-Dibromo-16α-Hydroxyestrone :
- While both compounds are brominated steroids, the position of bromine (12α vs. 2,4) leads to distinct steric and electronic effects. For example, 2,4-dibromination on the A-ring may disrupt planar aromaticity critical for ER binding, whereas 12α-bromination in corticoids modifies D-ring interactions.
Structural and Functional Data Table
*Calculated based on atomic composition.
Research Implications and Gaps
- Receptor Binding Studies: No direct data exist for 2,4-Dibromo-16α-hydroxyestrone’s ERα/ERβ affinity. Computational modeling or competitive binding assays are needed.
- Metabolic Fate : Bromination may reduce CYP450-mediated metabolism, but this requires validation via in vitro hepatocyte studies.
- Comparative studies with 16α-hydroxyestrone in mammary cell lines could clarify risks.
Biological Activity
2,4-Dibromo-16a-hydroxyestrone is an important metabolite in estrogen metabolism, specifically derived from the 16α-hydroxylation pathway. This compound has garnered attention due to its potential implications in various biological processes, particularly its role in hormone-related diseases such as breast cancer. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant research findings.
Target of Action
The primary target for this compound is the estrogen receptor (ER), where it binds and influences cellular responses. The binding affinity of this compound is notable; while it binds covalently to the ER, it does not down-regulate the receptor, allowing for continued stimulation of cell proliferation similar to estradiol .
Biochemical Pathways
As a product of the 16α-hydroxylation pathway, this compound is involved in several metabolic processes:
- Oxidation : Forms 2,4-dibromo-16-ketoestrone.
- Reduction : Can yield metabolites without bromine atoms.
- Substitution : Generates various 2,4-substituted derivatives.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates extensive metabolism primarily in the liver. The compound is excreted through urine and feces. Its metabolic pathways highlight its role in estrogen metabolism and potential implications for hormone-related conditions.
This compound exhibits significant estrogenic activity. Studies suggest that increased levels of this compound may correlate with a higher risk of developing certain cancers, particularly breast cancer. This is particularly relevant in postmenopausal women where hormone metabolism shifts can influence cancer risk .
Case Studies and Epidemiological Data
-
Breast Cancer Risk Association
A nested case-control study involving 10,786 women indicated that higher ratios of 2-hydroxyestrone to 16α-hydroxyestrone were associated with reduced breast cancer risk in premenopausal women (odds ratio [OR] = 0.58) but not in postmenopausal women (OR = 1.29) . This suggests that the balance between these metabolites plays a crucial role in cancer risk assessment. -
Genotoxic Potential
Research has demonstrated that 16α-OH estrone can increase unscheduled DNA synthesis in mammary cells, indicating potential genotoxic effects that may contribute to carcinogenesis . -
Estrogen Metabolism Pathways
The metabolic pathways involving hydroxylation at different positions (C2 and C16) have been shown to significantly affect estrogenic activity and associated cancer risks. The ratio of these metabolites serves as an important biomarker for assessing breast cancer susceptibility .
Summary of Findings
Study/Research | Findings | Implications |
---|---|---|
Nested Case-Control Study | Higher 2:16α-OH estrone ratio linked to reduced breast cancer risk in premenopausal women | Indicates importance of estrogen metabolism balance |
Genotoxicity Study | 16α-OH estrone increases DNA synthesis in mammary cells | Suggests potential carcinogenic effects |
Estrogen Metabolism Pathways | Metabolic ratios influence cancer risk | Highlights need for further research into metabolic pathways |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 2,4-Dibromo-16a-hydroxyestrone, and how can yield/purity be optimized?
- Methodological Answer : A reflux-based approach in polar aprotic solvents (e.g., DMSO) is commonly used for brominated estrogen derivatives. For example, refluxing precursors for 18 hours under reduced pressure, followed by ice-water quenching and crystallization (e.g., water-ethanol mixtures), can yield ~65% purity. Optimizing reaction time, solvent choice, and purification steps (e.g., column chromatography) can enhance yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming bromination sites and structural integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like hydroxyls. Crystallography (if crystalline) can resolve stereochemistry .
Q. How does bromination at C-2 and C-4 positions influence the compound’s stability and solubility?
- Methodological Answer : Bromine’s electron-withdrawing effects reduce solubility in polar solvents but enhance stability against oxidative degradation. Solubility can be improved using co-solvents (e.g., DMSO-water mixtures), while stability studies under varying pH/temperature conditions (via HPLC or TGA) quantify degradation kinetics .
Advanced Research Questions
Q. What experimental designs are optimal for studying 16a-hydroxylation’s role in estrogenic activity, particularly in breast cancer models?
- Methodological Answer : Use radiometric assays with isotopically labeled estradiol derivatives (e.g., ³H at C-16α) to quantify hydroxylation rates. Compare metabolic profiles between healthy and cancerous tissues via LC-MS/MS. In vitro models (e.g., MCF-7 cells) can assess receptor binding affinity, while in vivo xenografts evaluate tumor growth modulation .
Q. How can molecular docking elucidate interactions between this compound and estrogen receptors (ERα/ERβ)?
- Methodological Answer : Employ docking software (e.g., AutoDock Vina) with ER crystal structures (PDB IDs: 1A52 for ERα, 3OLS for ERβ) to predict binding conformations. Validate predictions via mutagenesis (e.g., altering ER’s ligand-binding domain) and competitive binding assays using 17β-estradiol as a reference .
Q. What strategies resolve contradictions in reported biological activities across studies (e.g., pro-estrogenic vs. antagonistic effects)?
- Methodological Answer : Conduct meta-analyses of dose-response curves and cell-line specificity (e.g., ER-positive vs. ER-negative models). Validate findings using orthogonal assays (e.g., luciferase reporter gene assays vs. ligand displacement). Transparent reporting of experimental conditions (e.g., serum-free media to avoid estrogen interference) minimizes variability .
Q. How does this compound’s metabolic stability compare to non-brominated analogs in hepatic models?
- Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte cultures to measure metabolic half-life (t½). Quantify phase I/II metabolites (e.g., glucuronidation via UPLC-QTOF-MS). Compare degradation rates to estriol or 16α-hydroxyestrone to assess bromine’s protective effects against enzymatic oxidation .
Q. Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent estrogenic effects in heterogeneous cell populations?
- Methodological Answer : Nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) calculates EC₅₀ values. Cluster analysis identifies subpopulations with divergent responses. Confounding variables (e.g., cell cycle stage) are controlled via synchronization protocols or covariate-adjusted models .
Q. How can researchers validate the specificity of this compound’s interactions with non-classical estrogen targets (e.g., GPER)?
- Methodological Answer : Use siRNA knockdown or CRISPR-edited GPER-null cell lines to isolate signaling pathways. Compare transcriptional activation (e.g., cAMP or ERK1/2 phosphorylation) in wild-type vs. modified models. Cross-validate with selective inhibitors (e.g., G15 for GPER) .
Q. Ethical & Reproducibility Considerations
Q. What protocols ensure reproducibility in studies involving brominated estrogens?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: publish raw spectral data (NMR, MS) in repositories like Zenodo. Detailed synthetic protocols (e.g., stoichiometry, quenching steps) must be included in supplementary materials. Independent replication by third-party labs is encouraged .
Properties
IUPAC Name |
(8R,9S,13S,14S,16R)-2,4-dibromo-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2O3/c1-18-5-4-8-9(12(18)7-14(21)17(18)23)2-3-10-11(8)6-13(19)16(22)15(10)20/h6,8-9,12,14,21-22H,2-5,7H2,1H3/t8-,9+,12-,14+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPNAPKUXFXZOQ-GYYZZVMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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